2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is an intricate chemical compound belonging to the class of heterocyclic organic compounds This compound is characterized by a combination of thienopyrimidinone and isoquinoline moieties, which contribute to its unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves a multi-step reaction sequence. One common approach includes the cyclization of appropriate thieno[3,2-d]pyrimidine precursors with isoquinoline derivatives.
The detailed reaction conditions often involve:
Temperature: : Usually maintained between 50-100°C.
Solvents: : Common solvents include dichloromethane (DCM), dimethyl sulfoxide (DMSO), or ethanol.
Catalysts: : Lewis acids like AlCl3 or bases like NaOH might be employed depending on the specific reaction step.
Industrial Production Methods
Industrial-scale production of this compound generally leverages batch or flow chemistry techniques to ensure high yields and purity. Optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors can significantly enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions, including:
Oxidation: : Can be oxidized using reagents like hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Reduction can occur with agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: : Conducted typically in acetic acid or DMSO, at ambient to elevated temperatures.
Reduction: : Often done in alcohol solvents like methanol or ethanol under inert atmosphere.
Substitution: : Solvents such as acetone or DMF might be used with catalysts like Pd/C for hydrogenation reactions.
Major Products
The major products from these reactions will vary, but common outcomes include hydroxylated, reduced, or substituted derivatives maintaining the core structure.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, it serves as a precursor for various heterocyclic compounds, enabling the exploration of novel chemical spaces.
Biology
Biologically, this compound can be investigated for its interaction with biological macromolecules, offering insights into enzyme inhibition or receptor binding studies.
Medicine
In medicinal chemistry, the compound holds potential as a lead structure for developing new drugs, particularly targeting conditions that involve receptor-mediated pathways or enzymatic processes.
Industry
Industrially, materials science applications could include its use as a component in organic electronics or as a building block for specialty polymers with advanced properties.
Mechanism of Action
The precise mechanism by which 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects is highly dependent on the context of its use.
Molecular Targets: : Potential molecular targets include kinases, G-protein coupled receptors, or ion channels.
Pathways Involved: : It may interfere with signal transduction pathways such as MAPK or PI3K/AKT, influencing cellular processes like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
When comparing 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one with structurally similar compounds, its unique isoquinoline-thieno[3,2-d]pyrimidine scaffold stands out.
Similar Compounds
Isoquinoline Derivatives: : Often used in the synthesis of various alkaloids and pharmaceuticals.
Thieno[3,2-d]pyrimidine Compounds: : Known for their roles as kinase inhibitors or antiviral agents.
Phenyl-substituted Pyrimidines: : Display a wide range of biological activities, including anti-cancer and anti-inflammatory properties.
This compound's combination of these frameworks suggests unique binding affinities and functional properties, making it a significant candidate for further research and application across multiple scientific domains.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-14-5-4-8-16(11-14)18-13-27-20-19(18)23-22(24-21(20)26)25-10-9-15-6-2-3-7-17(15)12-25/h2-8,11,13H,9-10,12H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQETTWZYCBEFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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